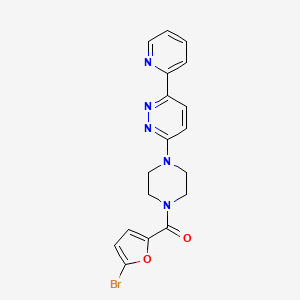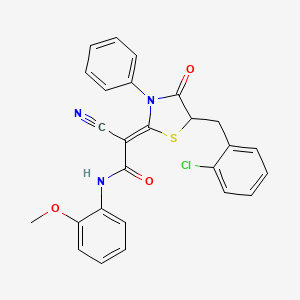![molecular formula C17H17N3O5S B2578262 N-(3-(benzo[d]isoxazol-3-ilmetilsulfonamido)-4-metoxifenil)acetamida CAS No. 1797160-11-2](/img/structure/B2578262.png)
N-(3-(benzo[d]isoxazol-3-ilmetilsulfonamido)-4-metoxifenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide is an organic compound with notable chemical properties. This compound, often synthesized in advanced chemical laboratories, has been explored for various applications, particularly in the fields of medicinal chemistry and biochemical research.
Aplicaciones Científicas De Investigación
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide finds extensive application in scientific research, especially in:
Chemistry: Used as a building block for complex organic molecules and as a reagent in chemical synthesis.
Biology: Explored for its potential biological activities including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for use in drug design and development, particularly for targeting specific biochemical pathways.
Industry: Employed in the synthesis of advanced materials and in the production of specialty chemicals.
Mecanismo De Acción
Target of Action
The primary target of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide is the Bromodomain and Extra-Terminal motif (BET) family of proteins, specifically BRD4 . BRD4 plays a key role in the regulation of gene transcription and has been identified as an attractive target for cancer treatment .
Mode of Action
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide interacts with BRD4 by binding to its bromodomains, which are responsible for recognizing acetylated lysine residues on histone tails . This binding disrupts the interaction between BRD4 and acetylated histones, thereby inhibiting the transcriptional activity of BRD4 .
Biochemical Pathways
The inhibition of BRD4 by N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide affects several biochemical pathways. BRD4 is known to promote the transcription of key oncogenes such as Bcl-2, c-Myc, and CDK6 . Therefore, the displacement of BRD4 from chromatin can lead to the downregulation of these oncogenes .
Result of Action
The molecular and cellular effects of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide’s action include the inhibition of BRD4’s transcriptional activity, leading to the downregulation of key oncogenes . This can result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide typically involves multi-step organic reactions One common synthetic route begins with the preparation of 3-(benzo[d]isoxazol-3-ylmethylsulfonamido) intermediates through the reaction of benzo[d]isoxazole with sulfonyl chlorides in the presence of suitable base catalysts
Industrial Production Methods
On an industrial scale, the production of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide requires optimization of the reaction conditions to enhance yield and purity. This involves precise control of reaction temperatures, pressures, and the use of high-purity starting materials. Continuous-flow synthesis technology is often employed for large-scale production to ensure consistent product quality and to minimize batch-to-batch variations.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction can be performed using mild reducing agents to yield sulfides.
Substitution: The aromatic rings in the molecule allow for electrophilic and nucleophilic substitution reactions under suitable conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitutions often require Lewis acids like aluminum chloride (AlCl3) as catalysts, while nucleophilic substitutions may use bases such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones are the primary oxidation products.
Reduction: Sulfides are formed as the main reduction products.
Substitution: Depending on the substituent and conditions, various substituted derivatives of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide can be synthesized.
Comparación Con Compuestos Similares
Compared to other compounds with similar structural motifs, N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups which confer distinct chemical and biological properties. Similar compounds include:
3-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzene derivatives
4-methoxyphenylsulfonamides: These compounds share some reactivity patterns but differ in their specific activities and applications, making N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide unique in its field.
Propiedades
IUPAC Name |
N-[3-(1,2-benzoxazol-3-ylmethylsulfonylamino)-4-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-11(21)18-12-7-8-17(24-2)14(9-12)20-26(22,23)10-15-13-5-3-4-6-16(13)25-19-15/h3-9,20H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSYQSAGWLNMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Chloroimidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B2578179.png)
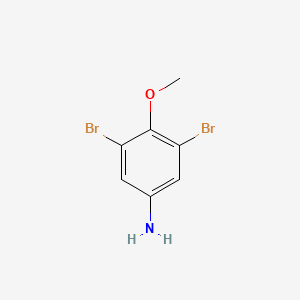
![4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B2578187.png)
![3-(4-fluorophenoxy)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzamide](/img/structure/B2578188.png)
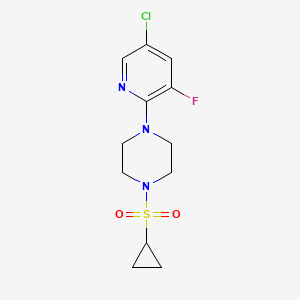
![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2578190.png)
![1-cyclohexyl-3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2578191.png)
![5-fluoro-2-methoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2578192.png)
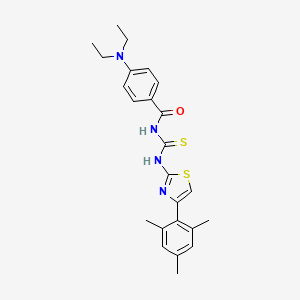
![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B2578196.png)
![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2578197.png)
![(2R,3R)-2-[(1-But-2-ynoylpiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2578198.png)
